2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol
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Overview
Description
2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives It features a pyrimidine ring substituted with a 3-chlorobenzylsulfanyl group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 6-methylpyrimidin-4-ol.
Nucleophilic Substitution: The 3-chlorobenzyl chloride undergoes nucleophilic substitution with a thiol group to form 3-chlorobenzylsulfanyl intermediate.
Cyclization: The intermediate then undergoes cyclization with 6-methylpyrimidin-4-ol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
- 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 2-[(2-Chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a 3-chlorobenzylsulfanyl group and a hydroxyl group at the 4-position makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-5-11(16)15-12(14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVLHTDUSYRGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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